6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
“6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the molecular formula CHBrN . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da . This compound is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
Imidazo[1,2-a]pyridines, such as “this compound”, are synthesized from the easily available chemicals due to its tremendous use in various branches of chemistry . The structures of new derivatives were confirmed by their FTIR, 1 H NMR, 13 C NMR, and mass spectral studies followed by elemental analysis data .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3
.
Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The storage temperature is ambient temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ionic Liquid Promoted Synthesis : Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, offering good to excellent yields. The process benefits from simple workup and the possibility of reusing the ionic liquid, suggesting an environmentally friendly and efficient approach for synthesizing imidazo[1,2-a]pyridine derivatives, including those related to 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (Shaabani, Soleimani, & Maleki, 2006).
Palladium- and Copper-Catalyzed Aminations : Novel methods for the preparation of 6-aminoimidazo[1,2-a]pyridine derivatives utilizing palladium- or copper-catalyzed aminations have been reported. These methods enable the efficient synthesis of substituted imidazo[1,2-a]pyridines, potentially including the 6-bromo-7-methyl variant, highlighting the versatility of metal-catalyzed reactions in constructing complex heterocycles (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).
Applications in Material and Medicinal Chemistry
Synthesis of Pyrido[1,2-a]benzimidazoles : The synthesis of pyrido[1,2-a]benzimidazoles, compounds of interest in both medicinal and materials chemistry, has been enhanced by direct copper-catalyzed amination. This methodology might be extendable to the synthesis of related structures, such as those derived from this compound, underlining the importance of such precursors in accessing biologically and functionally relevant heterocycles (Masters et al., 2011).
Anticancer and Anti-inflammatory Agents : The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including activities as anticancer and anti-5-lipoxygenase agents, illustrate the potential of imidazo[1,2-a]pyridine derivatives in drug discovery. Although not directly related to this compound, these findings suggest that structural analogs could possess significant biological activities (Rahmouni et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-4-8-10-2-3-11(8)5-7(6)9;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXUPVFXOXFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656888 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-22-2 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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